molecular formula C17H20 B14392754 2,3',4,5',6-Pentamethyl-1,1'-biphenyl CAS No. 89970-01-4

2,3',4,5',6-Pentamethyl-1,1'-biphenyl

Cat. No.: B14392754
CAS No.: 89970-01-4
M. Wt: 224.34 g/mol
InChI Key: NRIVYAXEOSBNTO-UHFFFAOYSA-N
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Description

2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl is an organic compound characterized by the presence of five methyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methylating agents under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated biphenyl derivatives.

    Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Halogenated or nitro-substituted biphenyls.

Scientific Research Applications

2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Comparison with Similar Compounds

    Pentamethylcyclopentadiene: A cyclic diene with five methyl groups, used as a ligand in organometallic chemistry.

    Tetramethylbiphenyl: A biphenyl derivative with four methyl groups, used in similar applications as 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl.

Uniqueness: 2,3’,4,5’,6-Pentamethyl-1,1’-biphenyl is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89970-01-4

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C17H20/c1-11-6-12(2)10-16(9-11)17-14(4)7-13(3)8-15(17)5/h6-10H,1-5H3

InChI Key

NRIVYAXEOSBNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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